molecular formula C19H22ClN3O3S B11281986 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-chlorobenzyl)acetamide

2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11281986
M. Wt: 407.9 g/mol
InChI Key: DFHNEFBRKMEBMV-UHFFFAOYSA-N
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Description

    2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-chlorobenzyl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring potential pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

    • The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental validation are essential to fully understand the properties and applications of this compound

    Properties

    Molecular Formula

    C19H22ClN3O3S

    Molecular Weight

    407.9 g/mol

    IUPAC Name

    2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-N-[(2-chlorophenyl)methyl]acetamide

    InChI

    InChI=1S/C19H22ClN3O3S/c20-18-10-5-4-9-17(18)13-21-19(24)15-23-12-6-11-22(27(23,25)26)14-16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H,21,24)

    InChI Key

    DFHNEFBRKMEBMV-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(S(=O)(=O)N(C1)CC(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3

    Origin of Product

    United States

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